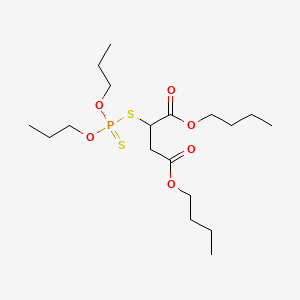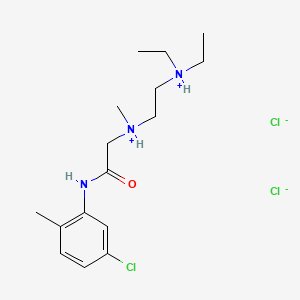
3-Bromo-1-trimethylsilylpropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-trimethylsilylpropene is an organosilicon compound with the molecular formula C6H11BrSi. It is known for its utility in organic synthesis, particularly as a propargylating agent. This compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propene backbone.
Vorbereitungsmethoden
3-Bromo-1-trimethylsilylpropene can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-1-trimethylsilylpropene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form various derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.
Common reagents used in these reactions include indium metal for selective reactions with α-keto esters, and bases like sodium hydride for substitution reactions. Major products formed from these reactions include tetrahydroisoquinoline-3-carboxylic acid derivatives and terminal conjugated enynes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-trimethylsilylpropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the alkylation of dianions of β-keto esters at the γ-carbon, and in the preparation of allenic alcohols and terminal conjugated enynes.
Biology and Medicine: The compound is employed in the synthesis of bioactive molecules, including potential pharmaceutical agents.
Industry: It is used in the production of advanced materials and intermediates for various chemical processes.
Wirkmechanismus
The mechanism by which 3-Bromo-1-trimethylsilylpropene exerts its effects is primarily through its role as a propargylating agent. The trimethylsilyl group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom acts as a leaving group, allowing for nucleophilic substitution reactions to occur efficiently.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1-trimethylsilylpropene can be compared with other similar compounds such as:
- 3-(Trimethylsilyl)propargyl bromide
- 1-Bromo-2-butyne
- Ethynyltrimethylsilane
These compounds share similar structural features, such as the presence of a trimethylsilyl group and a bromine atom. this compound is unique in its specific reactivity and applications, particularly in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C6H13BrSi |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
3-bromoprop-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H13BrSi/c1-8(2,3)6-4-5-7/h4,6H,5H2,1-3H3 |
InChI-Schlüssel |
CFABRZVNIPAMRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)





![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)


![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)

